molecular formula C26H32B2N2O5 B1431441 2,5-Bis(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)-1,3,4-oxadiazole CAS No. 1116122-85-0

2,5-Bis(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)-1,3,4-oxadiazole

Cat. No. B1431441
M. Wt: 474.2 g/mol
InChI Key: LGFGAXPLFWYXOI-UHFFFAOYSA-N
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Description

2,5-Bis(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)-1,3,4-oxadiazole is a compound that contains both aldehyde groups and pinacolborane groups located at the para-positions . It serves as a versatile ligand and is readily employed as a monomer for Suzuki cross-coupling reactions and amination reactions .


Chemical Reactions Analysis

This compound serves as a versatile ligand and is readily employed as a monomer for Suzuki cross-coupling reactions and amination reactions . The boronic acid pinacol ester functional groups are ideal for Suzuki cross-coupling reaction to extend the size of the structure .

Scientific Research Applications

Polymer Synthesis and Properties

  • Polymer Preparation and Physical Properties : Triarylamine N-functionalized 3,6-linked carbazole homopolymers, as well as alternating copolymers incorporating 2,5-diphenyl-[1,3,4]oxadiazole, have been synthesized using Suzuki cross-coupling polymerization. These polymers exhibit wide-band gap properties and thermal stability up to 300 °C, with applications in optoelectronic devices due to their electrochemical and optical properties (Kulasi, Yi, & Iraqi, 2007).

Optoelectronic Applications

  • Organic Light-Emitting Diodes (OLEDs) : Research on oxadiazole derivatives, such as 2,5-bis[2-(4-tert-butylphenyl)-1,3,4-oxadiazol-5-yl]pyridine, has been conducted for their application in OLEDs. These materials, when used as electron-injection/hole-blocking layers, have shown to improve the efficiency and performance of the devices (Wang et al., 2001).

Electronic Material Development

  • Electron Transport and Hole-Blocking Materials : New oxadiazole derivatives have been synthesized and characterized for their potential as electron-transporting or hole-blocking materials. Their high thermal stabilities and low orbital energy levels make them promising candidates for use in organic optoelectronic devices (Liu, Zhao, & Huang, 2007).

Chemical Synthesis and Characterization

  • Synthesis of Novel Polymers : Novel polyaromatic ethers containing 1,3,4-oxadiazole and triazole units have been synthesized using "Click" chemistry. These polymers exhibit good thermal stability, high glass transition temperatures, and specific solubility characteristics, making them relevant for various chemical applications (Rahmani & Mahani, 2015).

Corrosion Inhibition

  • Corrosion and Biocorrosion Control : Studies have been conducted on the inhibitive properties of 2,5-bis(n-methylphenyl)-1,3,4-oxadiazole derivatives in controlling corrosion and biocorrosion of brass in cooling water systems. These studies reveal the mixed-type control of inhibition by these compounds, offering insights into their potential application in industrial corrosion control (Rochdi et al., 2014).

Fluorinated Polymer Development

  • Fluorinated Poly(1,3,4-oxadiazole-ether-imide)s : Research on new fluorinated poly(1,3,4-oxadiazole-ether-imide)s explores their synthesis, solubility in various organic solvents, and optical properties. These polymers' high thermal stability and specific fluorescence characteristics make them suitable for specialized applications in material science (Hamciuc, Hamciuc, & Brumǎ, 2005).

properties

IUPAC Name

2,5-bis[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-1,3,4-oxadiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H32B2N2O5/c1-23(2)24(3,4)33-27(32-23)19-13-9-17(10-14-19)21-29-30-22(31-21)18-11-15-20(16-12-18)28-34-25(5,6)26(7,8)35-28/h9-16H,1-8H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LGFGAXPLFWYXOI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)C3=NN=C(O3)C4=CC=C(C=C4)B5OC(C(O5)(C)C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H32B2N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

474.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,5-Bis(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)-1,3,4-oxadiazole

CAS RN

1116122-85-0
Record name 2,5-Bis[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-1,3,4-oxadiazole
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2,5-Bis(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)-1,3,4-oxadiazole
Reactant of Route 2
Reactant of Route 2
2,5-Bis(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)-1,3,4-oxadiazole
Reactant of Route 3
2,5-Bis(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)-1,3,4-oxadiazole
Reactant of Route 4
Reactant of Route 4
2,5-Bis(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)-1,3,4-oxadiazole
Reactant of Route 5
Reactant of Route 5
2,5-Bis(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)-1,3,4-oxadiazole
Reactant of Route 6
Reactant of Route 6
2,5-Bis(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)-1,3,4-oxadiazole

Citations

For This Compound
1
Citations
Z Hao, M Li, Y Liu, Y Wang, G Xie, Y Liu - Dyes and Pigments, 2018 - Elsevier
To obtain efficient near-infrared (NIR) emitting materials, a novel iridium (III) complex based on a triphenylamine functionalized pyridylpyrene ligand, namely, Mono-Ir, as well as its two …
Number of citations: 38 www.sciencedirect.com

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